1-Methyl-2-pentylcyclohexane
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Overview
Description
1-Methyl-2-pentylcyclohexane is an organic compound with the molecular formula C12H24. It is a derivative of cyclohexane, where a methyl group and a pentyl group are attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with 1-bromopentane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding unsaturated precursor. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-pentylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (bromine, chlorine), UV light.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-2-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-pentylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its lipophilic nature allows it to integrate into biological membranes, potentially affecting membrane fluidity and function. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Cyclohexane: A parent compound with similar structural properties but lacks the methyl and pentyl groups.
1-Methylcyclohexane: Contains a methyl group but lacks the pentyl group.
2-Pentylcyclohexane: Contains a pentyl group but lacks the methyl group.
Uniqueness: 1-Methyl-2-pentylcyclohexane is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
54411-01-7 |
---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-methyl-2-pentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-4-5-9-12-10-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |
InChI Key |
NBAUUOZAFSUJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCCC1C |
Origin of Product |
United States |
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